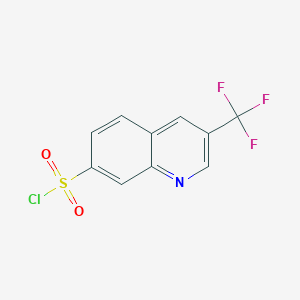

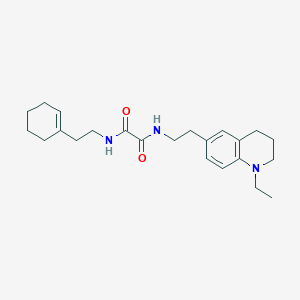

![molecular formula C18H22N4O3S B2711747 5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-21-4](/img/structure/B2711747.png)

5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups, including a piperidine ring, a methoxyphenyl group, a thiazole ring, and a triazole ring . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .

Molecular Structure Analysis

The compound’s structure likely involves a complex 3D arrangement due to the presence of multiple rings . Detailed structural analysis would require techniques like X-ray crystallography .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the piperidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar groups could impact its solubility .Scientific Research Applications

Synthesis and Structural Characterization

The compound 5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol and its derivatives have been synthesized through various chemical reactions, including ring-opening, cyclization, substitution, dopamine condensation, and Mannich reactions. These processes are crucial for the development of compounds with potential therapeutic applications. The structural properties of these compounds are characterized using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography, providing insights into their molecular structures and the possibility of optimizing them for better biological activity (Wu et al., 2021).

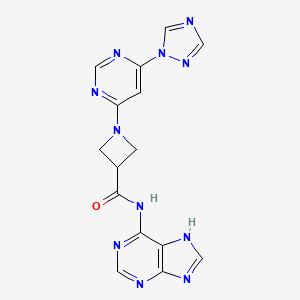

Molecular Docking and Inhibitory Activity

Molecular docking studies have shown favorable interactions between these compounds and specific proteins, such as the SHP2 protein. This suggests that these compounds could inhibit the activity of such proteins, which is significant for developing new therapeutic agents. For example, the inhibitory activity of these compounds on SHP2 protein has been found to be better than that of reference compounds, indicating their potential as effective inhibitors (Wu et al., 2021).

Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies have revealed that some compounds exhibit good or moderate activities against test microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Recent research has also investigated the antitumor activities of these compounds. Specific derivatives have shown promising results against human hepatoma cells (SMMC7721) and human melanoma cells (A375), suggesting their potential application in cancer therapy. These findings highlight the importance of further studies to explore the therapeutic potential of these compounds in oncology (Zhou et al., 2021).

Mechanism of Action

Mode of Action

The compound interacts with its target through hydrogen bonds, electrostatic interactions, and π-stacking interactions . These interactions modulate the target’s function, leading to downstream effects.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability

Future Directions

properties

IUPAC Name |

5-[(4-hydroxypiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-11-19-18-22(20-11)17(24)16(26-18)15(21-9-7-13(23)8-10-21)12-3-5-14(25-2)6-4-12/h3-6,13,15,23-24H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBRHOAYFNZIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

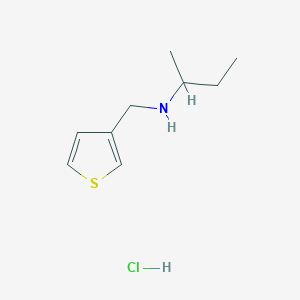

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)

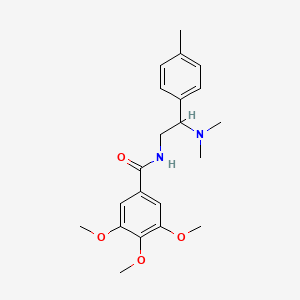

![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)

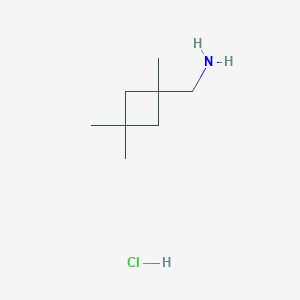

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)

![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)